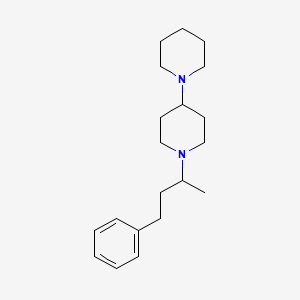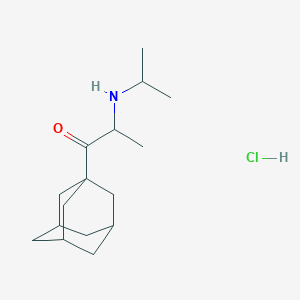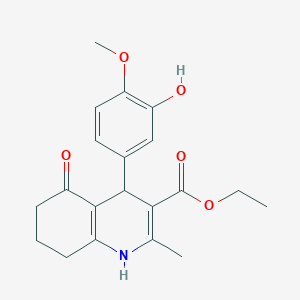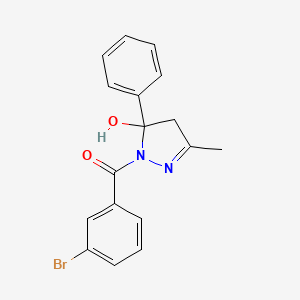
1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine, also known as MPPP, is a synthetic compound that belongs to the class of piperidines. It has been widely studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease.
作用機序
The mechanism of action of 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine involves its ability to inhibit the reuptake of dopamine in the brain. Dopamine is a neurotransmitter that is involved in the regulation of movement, mood, and motivation. In Parkinson's disease, the dopamine-producing neurons in the brain are damaged, leading to a decrease in dopamine levels. This compound prevents the breakdown of dopamine in the brain, leading to an increase in dopamine levels. This increase in dopamine levels can help alleviate the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can help alleviate the symptoms of Parkinson's disease. It has also been shown to have an analgesic effect, which means that it can help alleviate pain. Additionally, this compound has been shown to have an antidepressant effect, which means that it can help alleviate symptoms of depression.
実験室実験の利点と制限
One of the advantages of using 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine in lab experiments is its ability to increase dopamine levels in the brain. This can be useful in studying the effects of dopamine on various physiological processes. However, one of the limitations of using this compound in lab experiments is its potential for abuse. This compound is a synthetic compound that has been used as a recreational drug, and its use can lead to addiction and other adverse effects.
将来の方向性
There are several future directions for the study of 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine. One direction is the development of new and more efficient synthesis methods for this compound. Another direction is the study of the effects of this compound on other neurological disorders, such as schizophrenia and bipolar disorder. Additionally, the potential for the use of this compound in the treatment of drug addiction is an area of interest for future research.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in the treatment of Parkinson's disease. Its ability to increase dopamine levels in the brain has been shown to be effective in alleviating the symptoms of Parkinson's disease. The synthesis of this compound is a complex process that requires expertise in organic chemistry. While this compound has several advantages for lab experiments, its potential for abuse is a limitation. There are several future directions for the study of this compound, including the development of new synthesis methods and the study of its effects on other neurological disorders.
合成法
The synthesis of 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine involves the reaction of 1-phenyl-1,2-propanedione with piperidine in the presence of hydrochloric acid and aluminum chloride. The resulting product is then reduced using lithium aluminum hydride to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine has been extensively studied for its potential use in the treatment of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that affects the dopamine-producing neurons in the brain. This compound acts as a dopamine reuptake inhibitor, which means that it prevents the breakdown of dopamine in the brain. This leads to an increase in dopamine levels, which can help alleviate the symptoms of Parkinson's disease.
特性
IUPAC Name |
1-(4-phenylbutan-2-yl)-4-piperidin-1-ylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2/c1-18(10-11-19-8-4-2-5-9-19)21-16-12-20(13-17-21)22-14-6-3-7-15-22/h2,4-5,8-9,18,20H,3,6-7,10-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJKXKLPQKTGCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N2CCC(CC2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-allyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B5220656.png)
![N-(4-{[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B5220665.png)
![1-(4-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5220667.png)
![N-(2,3-dichlorophenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide](/img/structure/B5220672.png)
![1-(4-methylphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5220684.png)

![1-(1-adamantyl)-2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5220694.png)
![N~2~-(4-chlorophenyl)-N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5220695.png)
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-fluoro-5-methylphenyl)benzamide](/img/structure/B5220697.png)
![2-[(2-ethyl-1-piperidinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5220721.png)

![(2,4-dimethoxyphenyl)[3-(trifluoromethyl)benzyl]amine](/img/structure/B5220742.png)

![methyl 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoate](/img/structure/B5220758.png)